molecular formula C13H17N3O B13031585 (E)-6-Cyclopropyl-2-(2-(dimethylamino)vinyl)nicotinamide

(E)-6-Cyclopropyl-2-(2-(dimethylamino)vinyl)nicotinamide

Cat. No.: B13031585
M. Wt: 231.29 g/mol
InChI Key: DOOBQJBDCZXMOD-BQYQJAHWSA-N
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Description

(E)-6-Cyclopropyl-2-(2-(dimethylamino)vinyl)nicotinamide is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Biological Activity

(E)-6-Cyclopropyl-2-(2-(dimethylamino)vinyl)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological effects, synthesis, and interaction with biological targets.

Structural Characteristics

The compound is characterized by:

  • Cyclopropyl group : Provides unique steric and electronic properties.
  • Dimethylamino group : Imparts basicity and potential for hydrogen bonding.
  • Nicotinamide moiety : Associated with various biological activities, including roles in NAD+ metabolism.

These features contribute to its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the cyclopropyl group : Utilizing cyclopropanation techniques.
  • Introduction of the dimethylamino vinyl side chain : Often achieved through vinylation reactions.
  • Final assembly into the nicotinamide structure : Involves coupling reactions to attach the functional groups effectively.

The optimization of these steps is critical for achieving high yield and purity of the final product.

Predicted Pharmacological Effects

Using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), this compound has been predicted to exhibit several pharmacological effects, including:

  • Antimicrobial activity
  • Anticancer properties
  • Neuroprotective effects

These predictions are based on its structural similarities with known bioactive compounds.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Interaction studies often employ techniques such as:

  • Molecular docking : To predict binding affinities with target proteins.
  • In vitro assays : To evaluate biological activity against specific cell lines or pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of this compound compared to related compounds:

Compound NameKey FeaturesUnique Aspects
DimethylaminomethylpyridineContains dimethylamino groupNo cyclopropyl structure
Cyclopropylamine DerivativesContains cyclopropyl groupVaries in nitrogen functionality
Vinylpyridine CompoundsContains vinyl moietyDifferent biological activities

This comparison highlights the unique combination of functional groups in this compound, which may confer distinct pharmacological properties.

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into potential applications:

  • Anticancer Activity : Research indicates that nicotinamide derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some studies suggest that compounds similar to this compound may protect neuronal cells from oxidative stress and neuroinflammation.
  • Antimicrobial Properties : The compound's structural features may enhance its ability to disrupt microbial membranes, leading to increased efficacy against bacterial strains.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

6-cyclopropyl-2-[(E)-2-(dimethylamino)ethenyl]pyridine-3-carboxamide

InChI

InChI=1S/C13H17N3O/c1-16(2)8-7-12-10(13(14)17)5-6-11(15-12)9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,14,17)/b8-7+

InChI Key

DOOBQJBDCZXMOD-BQYQJAHWSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C=CC(=N1)C2CC2)C(=O)N

Canonical SMILES

CN(C)C=CC1=C(C=CC(=N1)C2CC2)C(=O)N

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.